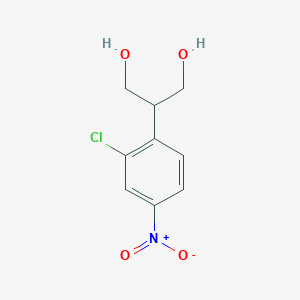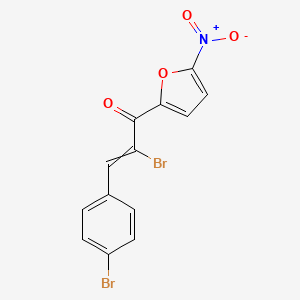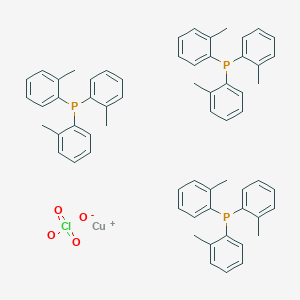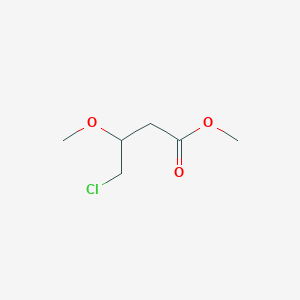
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate is a chemical compound with the molecular formula C10H15NO6. It is known for its unique structure, which includes both carbamoyl and hydroxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from diethyl malonate, reacts with an alkyl halide in an S_N2 reaction to form the desired product . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-carbamoyl-3-oxobut-2-enedioate.
Reduction: Formation of diethyl 2-amino-3-hydroxybut-2-enedioate.
Substitution: Formation of various substituted carbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-carbamoyl-3-hydroxybut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate involves its interaction with specific molecular targets. The hydroxy and carbamoyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-carbamoyl-3-hydroxybut-2-enedioate.
Diethyl oxalate: Shares similar ester functional groups but lacks the carbamoyl and hydroxy groups.
Diethyl 2-hydroxybut-2-enedioate: Similar structure but without the carbamoyl group.
Uniqueness
This compound is unique due to the presence of both carbamoyl and hydroxy functional groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
90279-98-4 |
|---|---|
Molekularformel |
C9H13NO6 |
Molekulargewicht |
231.20 g/mol |
IUPAC-Name |
diethyl 2-carbamoyl-3-hydroxybut-2-enedioate |
InChI |
InChI=1S/C9H13NO6/c1-3-15-8(13)5(7(10)12)6(11)9(14)16-4-2/h11H,3-4H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
ACBHSHCOGRQLCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(=O)OCC)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)







![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)
